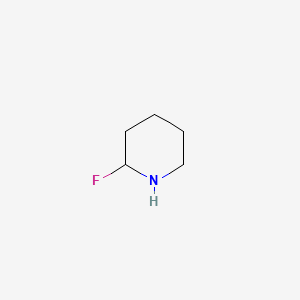

2-Fluoropiperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Fluoropiperidine is a chemical compound with the molecular formula C5H10FN . It has an average mass of 103.138 Da and a monoisotopic mass of 103.079727 Da .

Synthesis Analysis

The synthesis of fluorinated pyridines, such as 2-Fluoropiperidine, involves complex reactions . Fluorination of pyridine by complex AlF3 and CuF2 at 450–500 °C forms a mixture of 2-fluoropyridine and 2,6-difluoropyridine . Another method involves the reaction of 2-iodopyridine with tri- and pentafluoroethylcooper at high temperatures in DMF .Molecular Structure Analysis

The molecular structure of 2-Fluoropiperidine consists of five carbon atoms, one nitrogen atom, and one fluorine atom . The structure is cyclic, forming a six-membered ring .Chemical Reactions Analysis

The chemical reactions involving 2-Fluoropiperidine are complex and involve several steps . For instance, the reaction of 2-nucleofuge-containing substituted 3-cyanopyridines results in the formation of 3-cyano-2-fluoropyridines .Physical And Chemical Properties Analysis

2-Fluoropiperidine is a liquid with a refractive index of 1.466 . It has a boiling point of 126 °C/753 mmHg and a density of 1.128 g/mL at 25 °C .Aplicaciones Científicas De Investigación

Radiotracer Development for PET Imaging : 2-Fluoropiperidine derivatives, specifically 1,4-disubstituted 3-[18F]fluoropiperidines, were studied for their potential as radiotracers in positron emission tomography (PET). These compounds were explored for imaging NR2B NMDA receptors in the brain, although the initial evaluations showed minimal brain uptakes, indicating limitations for this specific application (Koudih et al., 2012).

Synthesis of 3-Fluoropiperidines and 3-Fluoroazepanes : Optically active prolinols were converted into 3-fluoropiperidines and 3-fluoroazepanes using DAST (diethylaminosulfur trifluoride). This process also produced 2-fluoromethylpyrrolidines as byproducts, demonstrating the versatility of fluoropiperidines in organic synthesis (Déchamps et al., 2007).

Fluorination of Carbanions : Perfluoro-N-fluoropiperidine was used as a site-selective electrophilic fluorinating agent towards carbanionic substrates. This study showcased the compound's ability to selectively add fluorine to various organic molecules (Banks et al., 1991).

Synthesis of 3-Aminomethyl-3-fluoropiperidines : A method was developed for synthesizing 1-alkyl-3-aminomethyl-3-fluoropiperidines, highlighting their significance as building blocks in medicinal chemistry. The process involved the fluorination of certain esters, showcasing the application of fluoropiperidines in the synthesis of novel compounds (Van Hende et al., 2009).

Synthesis of 4-Fluoropiperidines via Aza-Prins Cyclization : The reaction of aldehydes with N-tosyl homoallylamine in the presence of a tetrafluoroboric acid-diethyl ether complex was used to synthesize 4-fluoropiperidines. This demonstrated a cost-effective and convenient method for the preparation of fluoropiperidines (Yadav et al., 2010).

Safety and Hazards

Propiedades

IUPAC Name |

2-fluoropiperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FN/c6-5-3-1-2-4-7-5/h5,7H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYGRGONQGJGYDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80655259 |

Source

|

| Record name | 2-Fluoropiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoropiperidine | |

CAS RN |

148991-77-9 |

Source

|

| Record name | 2-Fluoropiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Oxa-3-thiabicyclo[5.1.0]octane](/img/structure/B570018.png)

![(1R,7S,8R)-8-Azido-2-oxa-6-azatricyclo[4.2.1.03,7]nonane](/img/structure/B570023.png)